molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348952
CAS No.: 529513-66-4
M. Wt: 311.2 g/mol
InChI Key: GYXPQXNHHNIMSS-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde derivatives, including 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), provide insight into the molecular conformations and intermolecular interactions of such compounds. These studies reveal how different substituents and structural modifications can influence the overall molecular arrangement, hydrogen bonding patterns, and crystal packing, contributing to our understanding of structure-property relationships in methoxybenzaldehyde derivatives (Iqbal et al., 2019).

Photocatalytic Oxidation

Methoxybenzaldehyde derivatives have been employed in photocatalytic oxidation processes, demonstrating the potential for selective alcohol oxidation under environmentally benign conditions. For instance, a study on alcohol-selective oxidation in water using a novel hybrid composite photocatalyst showed high selectivity in converting aromatic alcohols to their corresponding aldehydes, highlighting the applicability of these compounds in green chemistry (Abd-Elaal et al., 2015).

Anticancer Activity

Some benzyloxybenzaldehyde derivatives, structurally related to methoxybenzaldehydes, have shown significant anticancer activity against HL-60 cells. The structure-activity relationships established in these studies suggest the potential of these compounds in developing new therapeutic agents. The compounds induced cell cycle arrest and apoptosis, indicating their mechanism of action at the cellular level (Lin et al., 2005).

Synthesis and Chemical Transformations

The synthesis and characterization of novel dialdehydes based on the SN2 reaction of aromatic aldehydes, including methoxybenzaldehyde derivatives, have been explored. These compounds, featuring oxygen donor atoms, have been synthesized with good yields, offering insights into the synthesis of complex aldehydes and their potential applications in various chemical transformations (Alasmi & Merza, 2017).

Selective Catalysis

Sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes have been identified as efficient and selective catalysts in the oxidation of alcohols. These complexes showcase the role of methoxybenzaldehyde derivatives in developing selective catalysts for organic transformations, contributing to the advancement of catalytic processes in synthetic chemistry (Hazra et al., 2015).

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXPQXNHHNIMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352776
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529513-66-4
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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